Superior Enzymatic Inhibition Potency
In a systematic study of 29 dipeptidyl MPro inhibitors, MPI60 exhibited the most potent enzymatic inhibition. Its IC50 of 22 nM was lower than that of all other compounds in the study, including the well-characterized reference inhibitors GC376 (IC50 ~20-30 nM) and the clinical candidate nirmatrelvir's bicyclic P2 analog MPI57 (IC50 73 nM). This superior activity is attributed to its unique P2 spirocyclic residue, (S)-2-azaspiro[4,4]nonane-3-carboxylate. Notably, when the aldehyde warhead of MPI60 was replaced with a nitrile, the resulting compound (MPI66-1) exhibited a >90-fold loss in potency (IC50 >2000 nM), demonstrating that the specific combination of MPI60's warhead and P2 residue is essential for optimal inhibition [1].
| Evidence Dimension | Enzymatic Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 22 nM |
| Comparator Or Baseline | MPI57 (IC50: 73 nM); MPI66-1 (IC50: >2000 nM); GC376 (IC50: ~20-30 nM) |
| Quantified Difference | MPI60 is 3.3-fold more potent than MPI57, and >90-fold more potent than its nitrile analog MPI66-1. |
| Conditions | FRET-based biochemical assay using fluorogenic peptide substrate Sub3 after 30 min pre-incubation with MPro [1]. |
Why This Matters
This data confirms that MPI60 is the most potent dipeptidyl MPro inhibitor characterized in this comprehensive study, a key benchmark for any research program seeking a best-in-class biochemical tool compound.
- [1] Geng ZZ, Atla S, Shaabani N, Vulupala V, Yang KS, Yang KS, et al. A Systematic Survey of Reversibly Covalent Dipeptidyl Inhibitors of the SARS-CoV-2 Main Protease. J Med Chem. 2023 Aug 10;66(16):11040-11055. View Source
